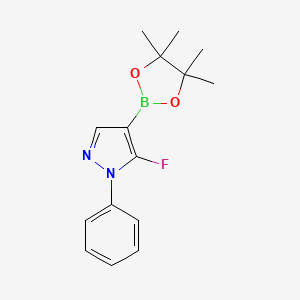
5-Fluoro-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Fluoro-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole” is a chemical compound with the empirical formula C13H16BFN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(C)OB(OC1(C)C)c2c[nH]c3ncc(F)cc23 . The InChI key is ZFZRLWYWYCQAHD-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 262.09 .Scientific Research Applications
Fluorinated Pyrazoles in Medicinal Chemistry
Fluorinated pyrazoles and their derivatives have been extensively studied for their medicinal properties. For instance, fluorinated pyrazole compounds have been identified as potent inhibitors of various biological targets, including enzymes and receptors implicated in disease states. One study focused on the synthesis and evaluation of novel pyrazoles as inhibitors of the translocator protein 18 kDa (TSPO), a marker of neuroinflammation, demonstrating their potential for use in neuroimaging and the study of neurodegenerative diseases (Damont et al., 2015). Another research effort synthesized fluorinated pyrazoles related to curcumin, exploring their inhibitory activity on nitric oxide synthase (NOS), which is significant for developing anti-inflammatory and neuroprotective drugs (Nieto et al., 2015).
Fluorinated Pyrazoles in Material Science
In material science, fluorinated pyrazoles have been investigated for their potential applications in developing new materials with unique properties, such as enhanced stability and fluorescence. For example, a study on the synthesis of 3-amino-4-fluoropyrazoles highlighted their importance as building blocks in medicinal chemistry, offering pathways for further functionalization and incorporation into complex molecules (Surmont et al., 2011).
Fluorinated Pyrazoles in Biological Studies
In biological studies, fluorinated pyrazoles are used to investigate the biological activity of novel compounds. Research into the synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles, for example, has provided valuable insights into the design of new antimicrobial agents with potential applications in treating infections (Ragavan et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
5-fluoro-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BFN2O2/c1-14(2)15(3,4)21-16(20-14)12-10-18-19(13(12)17)11-8-6-5-7-9-11/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFKTWMBRFLERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2195354-27-7 |
Source


|
| Record name | 5-fluoro-1-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
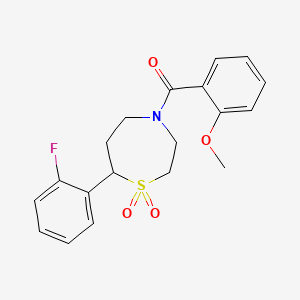
![4-(diethylsulfamoyl)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2647108.png)
![3-(3,4-dimethoxyphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2647109.png)

![1-allyl-4-(1-(4-(2,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2647111.png)
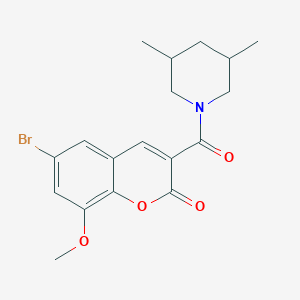
![2-Chloro-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]propanamide](/img/structure/B2647115.png)
![3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647117.png)
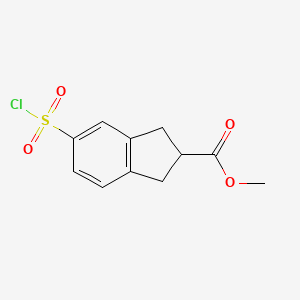
![3-(2-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647120.png)
![N-(2-fluorophenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2647122.png)
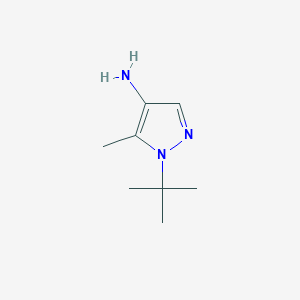
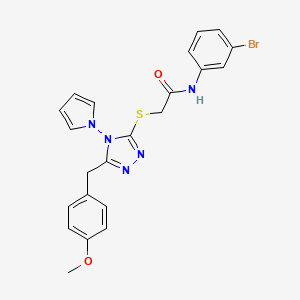
![N-(2-fluorophenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2647126.png)
